(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate synthesis from (Tetrahydro-2H-pyran-4-yl)methanol
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate synthesis from (Tetrahydro-2H-pyran-4-yl)methanol
An In-depth Technical Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
This guide provides a comprehensive overview and a field-proven protocol for the synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate from its corresponding alcohol, (Tetrahydro-2H-pyran-4-yl)methanol. This transformation is a cornerstone reaction in medicinal chemistry and organic synthesis, converting a poorly reactive hydroxyl group into an excellent leaving group, the tosylate, thereby facilitating subsequent nucleophilic substitution reactions.
Strategic Importance and Reaction Principle
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is a valuable intermediate in drug development. The tetrahydropyran motif is a common scaffold in pharmacologically active molecules, and the ability to functionalize the C4-methyl position is crucial for analog synthesis and structure-activity relationship (SAR) studies.
The core of this synthesis is the tosylation of a primary alcohol. This reaction converts the hydroxyl (-OH) group, a notoriously poor leaving group, into a p-toluenesulfonate (tosylate, -OTs) group. The efficacy of the tosylate as a leaving group stems from the stability of its corresponding anion, which is highly resonance-stabilized by the sulfonyl group and the aromatic ring. This activation paves the way for a wide array of SN2 reactions.[1][2]
The Tosylation Mechanism: A Stepwise Analysis
The reaction proceeds via a nucleophilic attack of the alcohol on the p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, is essential for the reaction to proceed efficiently.
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Nucleophilic Attack: The oxygen atom of the primary alcohol, (Tetrahydro-2H-pyran-4-yl)methanol, acts as a nucleophile, attacking the highly electrophilic sulfur atom of tosyl chloride. This results in the displacement of the chloride ion.
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Deprotonation: An organic base, such as pyridine or triethylamine, deprotonates the resulting positively charged intermediate.[1] This step is crucial as it neutralizes the intermediate to form the final tosylate ester and generates a salt (e.g., pyridinium chloride).
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Stereochemical Integrity: A key feature of this mechanism is that the bond between the carbon and the oxygen of the original alcohol (C-O) remains intact throughout the process.[2][3] Consequently, the stereochemistry at this carbon center is fully retained in the product.
Field-Proven Experimental Protocol
This protocol is designed to be a self-validating system, with built-in checks and explanations for each critical step. Adherence to anhydrous conditions is paramount for achieving high yields, as tosyl chloride readily hydrolyzes in the presence of water.[4]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Notes |
| (Tetrahydro-2H-pyran-4-yl)methanol | 116.16 | 5.00 g | 43.04 | 1.0 | Starting material, ensure dryness. |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 9.07 g | 47.58 | 1.1 - 1.2 | Reagent grade, store under inert gas. |
| Pyridine (anhydrous) | 79.10 | 40 mL | - | - | Solvent and base; use dry. |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - | - | For extraction. |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | - | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | - | - | For work-up. |
| Brine (Saturated NaCl solution) | 58.44 | ~50 mL | - | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - | Drying agent. |
| Silica Gel (230-400 mesh) | - | As needed | - | - | For chromatography. |
Step-by-Step Synthesis Workflow
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Reaction Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add (Tetrahydro-2H-pyran-4-yl)methanol (5.00 g, 43.04 mmol).
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Solvent Addition: Add anhydrous pyridine (40 mL) to dissolve the alcohol. An alternative is to use a non-basic solvent like anhydrous DCM and add 1.5 equivalents of triethylamine.[5]
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Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reaction upon addition of TsCl.
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Reagent Addition: Slowly add p-toluenesulfonyl chloride (9.07 g, 47.58 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of pyridinium hydrochloride will form.
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Reaction: Stir the mixture vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours (overnight).[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system like 30% Ethyl Acetate in Hexane. The product spot should be less polar than the starting alcohol spot.
-
Quenching & Extraction:
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Once the reaction is complete, cool the mixture again to 0 °C and slowly pour it into a beaker containing ice-cold 1 M HCl (~100 mL) to neutralize the excess pyridine.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
-
Washing:
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove residual pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0% to 30%) to afford the pure (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate as a solid or oil.[6]
Synthesis Workflow Diagram
Caption: Experimental workflow for the tosylation of (Tetrahydro-2H-pyran-4-yl)methanol.
Product Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. Expect to see the aromatic protons of the tosyl group as two doublets around δ 7.3-7.8 ppm. The methyl protons of the tosyl group will appear as a singlet around δ 2.4 ppm. Crucially, the methylene protons adjacent to the oxygen (-CH₂-OTs) will be shifted downfield compared to the starting alcohol, appearing around δ 3.9-4.0 ppm.[6]
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¹³C NMR Spectroscopy: The carbon spectrum will show the appearance of aromatic carbons and a downfield shift for the carbon of the -CH₂-OTs group.
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Infrared (IR) Spectroscopy: The IR spectrum is diagnostic for the formation of the sulfonate ester. Look for strong, characteristic stretching vibrations for the S=O bonds, typically appearing at approximately 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
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Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak. For example, using electrospray ionization (ESI), an [M+H]⁺ peak at m/z 271.1 would be expected.
Critical Safety Considerations
A rigorous adherence to safety protocols is mandatory when performing this synthesis.
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p-Toluenesulfonyl chloride (TsCl): TsCl is corrosive and a lachrymator that causes severe skin and eye damage.[7] It is also moisture-sensitive. Always handle TsCl in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Pyridine and Triethylamine: These bases are flammable, toxic upon inhalation, and have pungent odors. All operations involving these reagents must be conducted within a certified chemical fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact by handling it exclusively in a fume hood.
-
General Precautions: Ensure all glassware is properly dried to prevent hydrolysis of TsCl.[4] Perform the reaction in a well-ventilated area. An emergency eyewash and shower should be readily accessible.
References
-
Mesylates and Tosylates with Practice Problems. [Link]
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What is TsCl in Organic Chemistry? A Comprehensive Guide. [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. [Link]
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Tosylates And Mesylates - Master Organic Chemistry. [Link]
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Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. [Link]
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Reactions of Alcohols - Chemistry LibreTexts. [Link]
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EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]
- United States P
- Production method for tetrahydro-2h-pyran derivative - Google P
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Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]
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